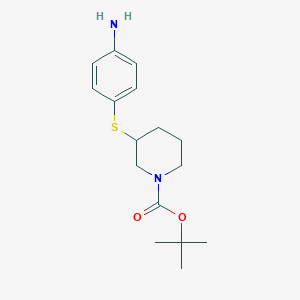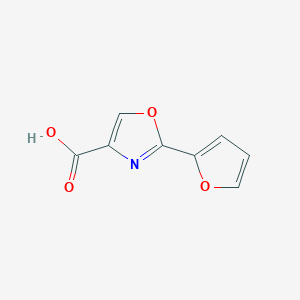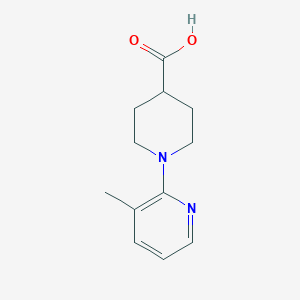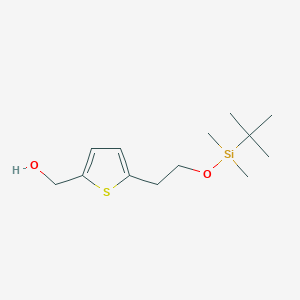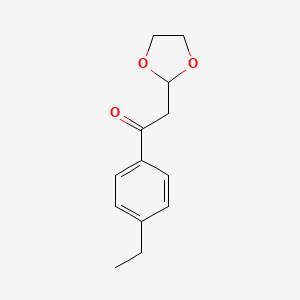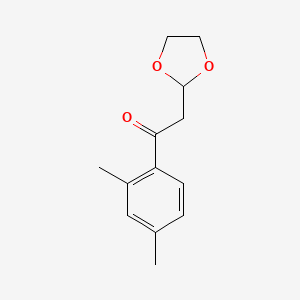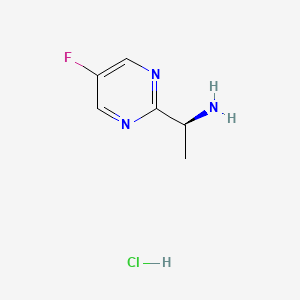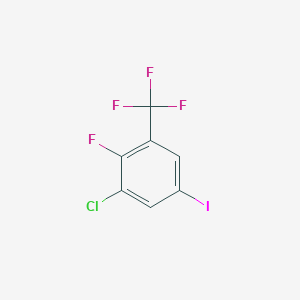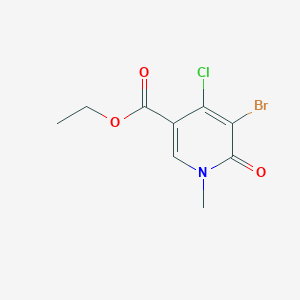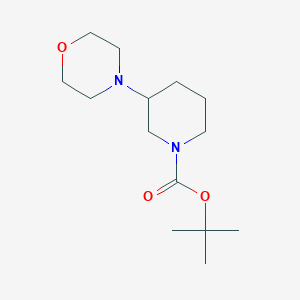![molecular formula C17H25BN2O4 B1400400 1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine CAS No. 1355193-23-5](/img/structure/B1400400.png)
1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine
Descripción general
Descripción
The compound you mentioned contains a nitrophenyl group, a piperidine ring, and a tetramethyl dioxaborolane group . Nitrophenyl groups are aromatic rings with a nitro group (-NO2) attached, which are often used in the synthesis of dyes and pharmaceuticals. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which is a common structural element in many pharmaceuticals and alkaloids. Tetramethyl dioxaborolane is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of similar compounds like 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has been reported . The InChI code for this compound is 1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-6-5-9(8-16)11(7-10)15(17)18/h5-8H,1-4H3 .Chemical Reactions Analysis
Tetramethyl dioxaborolane is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a solid at room temperature, and it should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a boronic acid ester, which is a critical component in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, an essential step in synthesizing pharmaceuticals, agrochemicals, and organic materials .
Transesterification Reactions
The tetramethyl-[1,3,2]dioxaborolane moiety of the compound can participate in transesterification reactions. This process is significant in modifying the ester group of a compound, which can alter its reactivity and solubility, thereby affecting its potential applications in drug development .
Fluorescent Probes
Due to the presence of the nitro group, this compound can potentially serve as a fluorescent probe. Fluorescent probes are used extensively in biochemistry and molecular biology to label and visualize biological molecules, cells, and tissues .
Analytical Reagents
The compound’s unique structure makes it suitable as an analytical reagent. It can be used to detect or quantify another substance or to investigate an organic compound’s structure or function .
Organic Synthesis
As a boronic acid ester, it can be used as a reagent and catalyst in organic synthesis. It can facilitate various chemical transformations, including Diels-Alder reactions, which are used to synthesize complex cyclic structures .
JAK2 Inhibitors for Myeloproliferative Disorders
The compound’s structural features may allow it to be used in the preparation of potential JAK2 inhibitors. These inhibitors are being researched for the treatment of myeloproliferative disorders, which are a group of diseases that cause an overproduction of blood cells .
Safety and Hazards
Mecanismo De Acción
Mode of Action
Compounds with similar structures, such as phenylboronic acid pinacol ester, are known to be used as reagents and catalysts in organic synthesis .
Biochemical Pathways
Similar compounds are known to be involved in borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Action Environment
Similar compounds are known to be stable in dry conditions and are soluble in organic solvents such as chloroform, ether, and dichloromethane . They are insoluble in water but may hydrolyze in humid environments .
Propiedades
IUPAC Name |
1-[4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)14-12-13(8-9-15(14)20(21)22)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOXGVCTPWNKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



